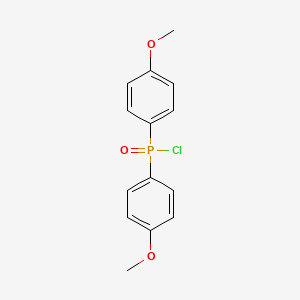

Bis(4-methoxyphenyl)phosphinic chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[chloro-(4-methoxyphenyl)phosphoryl]-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClO3P/c1-17-11-3-7-13(8-4-11)19(15,16)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICSNEYXWVFTCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClO3P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501512 | |

| Record name | Bis(4-methoxyphenyl)phosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.68 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20434-06-4 | |

| Record name | P,P-Bis(4-methoxyphenyl)phosphinic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20434-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-methoxyphenyl)phosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bis(4-methoxyphenyl)phosphinic chloride CAS number

Bis(4-methoxyphenyl)phosphinic Chloride (CAS 20434-06-4): A Comprehensive Technical Guide for Advanced Synthesis and Polymer Chemistry

Executive Summary

In advanced materials science and complex active pharmaceutical ingredient (API) development, the strategic selection of organophosphorus building blocks dictates the thermal, electronic, and physical properties of the final macromolecule. This compound (CAS 20434-06-4) serves as a highly specialized electrophilic reagent. Driven by the potent electron-donating capacity of its dual p-methoxy substituents, this compound exhibits finely tuned reactivity compared to standard diphenylphosphinic chlorides. This whitepaper provides a rigorous, field-proven guide to its physicochemical profile, synthesis methodologies, and downstream applications in hyperbranched polymers and flame-retardant materials.

Physicochemical Profile & Structural Rationale

The utility of this compound stems directly from its molecular architecture. The methoxy (-OCH₃) groups act as strong electron-donating groups (EDGs) via resonance, which increases the electron density around the central phosphorus atom. This electronic modulation slightly attenuates the electrophilicity of the P-Cl bond, allowing for highly controlled, chemoselective nucleophilic attacks during step-growth polymerizations or protecting-group installations[1].

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Registry Number | 20434-06-4 |

| Precursor CAS Number | 20434-05-3 (Bis(4-methoxyphenyl)phosphinic acid)[2] |

| Molecular Formula | C₁₄H₁₄ClO₃P[3] |

| Molecular Weight | 296.69 g/mol |

| Key Structural Features | Dual p-methoxy aromatic rings; highly reactive P-Cl bond |

| Primary Reactivity | Moisture-sensitive; undergoes rapid nucleophilic substitution |

Mechanistic Pathways & Downstream Applications

The incorporation of the aryl phosphine oxide moiety into polymer backbones fundamentally alters their performance characteristics. When this compound is utilized to synthesize AB₂ monomers for hyperbranched poly(arylene ether phosphine oxide)s, the resulting polymers exhibit exceptionally high thermal stability and inherent flame resistance[1]. Furthermore, the phosphine oxide group acts as an excellent electron-donating center, facilitating subsequent coordination with metal ions or the formation of robust hydrogen-bonded networks[1].

Caption: Downstream applications of this compound in materials and synthesis.

Self-Validating Synthesis Protocol

The conversion of bis(4-methoxyphenyl)phosphinic acid to its corresponding chloride must be executed with strict stoichiometric and atmospheric control to prevent the formation of unreactive phosphinic anhydrides. The following protocol utilizes thionyl chloride (SOCl₂) as both the solvent and the halogenating agent, ensuring pseudo-first-order kinetics[1].

Step-by-Step Methodology:

-

Reagent Charging: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 55.6 g (0.2 mol) of bis-(4-methoxyphenyl) phosphinic acid (CAS 20434-05-3)[1].

-

Halogenation: Slowly introduce 200 mL of anhydrous thionyl chloride (SOCl₂) to the flask at room temperature.

-

Causality: Using an overwhelming excess of SOCl₂ prevents the intermolecular condensation of the phosphinic acid into an anhydride, driving the equilibrium entirely toward the chloride derivative[1].

-

-

Thermal Activation: Heat the reaction mixture to 55 °C and maintain this temperature for 1 hour[1].

-

Causality: A temperature of 55 °C provides sufficient thermal energy to overcome the activation barrier of the chlorination without prematurely boiling off the SOCl₂ (bp 79 °C), ensuring a controlled and complete reaction.

-

-

Solvent Removal: Elevate the reactor temperature to 80 °C to distill off the bulk of the unreacted thionyl chloride[1].

-

Vacuum Purification: Apply a high vacuum (e.g., 0.50 mm Hg) to the system to rigorously remove any trace quantities of SOCl₂, HCl, and SO₂[1].

-

Causality: Trace acidic impurities or residual chlorinating agents will severely quench subsequent nucleophilic substitution reactions and degrade target polymer backbones.

-

-

In-Process Quality Control (Self-Validation): Before proceeding to downstream polymerizations, dissolve a 10 mg aliquot of the resulting solid in anhydrous CDCl₃. Perform ³¹P NMR spectroscopy. The complete disappearance of the phosphinic acid signal and the emergence of a distinct, downfield-shifted phosphinic chloride peak confirms quantitative conversion. Additionally, FTIR spectroscopy must reveal the total absence of the broad O-H stretch (typically around 2500–2700 cm⁻¹) to validate batch integrity.

Caption: Workflow for the halogenation of bis(4-methoxyphenyl)phosphinic acid to its chloride derivative.

Handling & Storage Parameters

As an acid chloride derivative, this compound is highly sensitive to ambient moisture. Hydrolysis back to the phosphinic acid occurs rapidly upon exposure to humid air.

-

Storage: Must be stored in tightly sealed, amber glass containers backfilled with ultra-high purity argon or nitrogen. Maintain storage temperatures between 2 °C and 8 °C.

-

Handling: All transfers and massing should be conducted within a controlled inert-atmosphere glovebox to preserve the structural integrity of the P-Cl bond prior to deployment in synthesis workflows.

References

-

this compound CAS:20434-06-4. ChemBuyersGuide. Available at: [Link]

-

[1] Synthesis and Characterization of Multicomponent Polyesters via Step-Growth Polymerization. VTechWorks, Virginia Tech (2003). Available at: [Link]

Sources

High-Yield Conversion of Bis(4-methoxyphenyl)phosphinic Acid to the Chloride

Topic: High-Yield Conversion of Bis(4-methoxyphenyl)phosphinic Acid to Bis(4-methoxyphenyl)phosphinic Chloride Audience: Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide for Precision Synthesis

Executive Summary

The conversion of bis(4-methoxyphenyl)phosphinic acid (CAS 20434-05-3) to its corresponding phosphinic chloride is a pivotal transformation in organophosphorus chemistry. This acid chloride serves as a highly reactive electrophile for constructing phosphinates, phosphinamides, and phosphine oxides—motifs increasingly prevalent in ligand design for catalysis and bio-active pharmacophores.

While the reaction appears trivial, the presence of the electron-rich 4-methoxy (anisyl) groups introduces specific electronic considerations. The electron-donating nature of the methoxy group increases the nucleophilicity of the phosphoryl oxygen but also activates the aromatic ring, theoretically increasing susceptibility to electrophilic aromatic substitution. This guide details a robust, field-proven protocol using thionyl chloride (

Mechanistic Underpinning & Reagent Strategy

The Electronic Context

The transformation relies on the nucleophilic attack of the phosphoryl oxygen on the sulfur center of thionyl chloride. The 4-methoxy group (

-

Inductive/Resonance Donation: It increases the electron density on the phosphorus atom via the aromatic ring, making the phosphoryl oxygen (

) more nucleophilic. This generally accelerates the initial attack on -

Ring Activation: It activates the phenyl ring towards electrophilic attack. However, under the specific conditions of thionyl chloride mediated chlorination (absence of strong Lewis acids like

), ring chlorination is kinetically disfavored compared to the rapid reaction at the phosphorus center.

Mechanism of Chlorination

The reaction proceeds via an

Figure 1: Mechanistic pathway for the chlorination of phosphinic acids using thionyl chloride.

Reagent Selection Matrix

While multiple chlorinating agents exist,

| Reagent | Suitability | Pros | Cons |

| Thionyl Chloride ( | High | Gaseous byproducts ( | Corrosive; requires scrubber. |

| Oxalyl Chloride ( | Moderate | Milder conditions; useful for very sensitive substrates. | Requires catalytic DMF; generates CO (toxic); higher cost. |

| Phosphorus Pentachloride ( | Low | Powerful chlorinating agent. | Generates |

Experimental Protocol

Objective: Synthesis of this compound on a 10-50g scale.

Safety Prerequisites

-

Hazard:

reacts violently with water. -

Engineering Control: All operations must be performed in a fume hood .

-

Scrubber: The reaction vessel outlet must be connected to a scrubber (e.g., NaOH solution trap) to neutralize evolved gases.

Step-by-Step Procedure

Step 1: Setup

-

Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Top the condenser with a drying tube (

) or an inert gas inlet ( -

Ensure all glassware is oven-dried (

) to prevent hydrolysis.

Step 2: Reagent Addition

-

Charge the flask with Bis(4-methoxyphenyl)phosphinic acid (1.0 equiv).

-

Note: The acid is a solid with a high melting point (

).[1]

-

-

Add Thionyl Chloride (excess, typically 5-10 mL per gram of acid).

-

Rationale:

acts as both reagent and solvent.[2] A large excess ensures the solid acid dissolves as it reacts and drives the equilibrium forward.

-

Step 3: Reaction

-

Begin stirring at room temperature. A suspension will likely form.

-

Slowly heat the mixture to 55°C .

-

Hold at 55°C for 1 hour .

-

Observation: Gas evolution (

) will be visible. The solid will gradually dissolve, yielding a clear solution.

-

-

Increase temperature to 80°C (reflux) for an additional 30–60 minutes to ensure complete conversion and drive off dissolved gases.

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Replace the reflux condenser with a short-path distillation head or connect directly to a Schlenk line.

-

Vacuum Stripping: Apply vacuum carefully to remove excess thionyl chloride.

-

Caution:

is volatile (bp

-

-

Once the volume is reduced, add a small amount of anhydrous toluene (approx. 10-20 mL) and re-evaporate (azeotropic removal) to remove trace

. -

Final Product: The residue is the crude phosphinic chloride. It typically solidifies upon cooling or remains as a viscous, moisture-sensitive oil/semi-solid.

Figure 2: Operational workflow for the synthesis process.

Characterization & Quality Control

The conversion is best monitored and validated using

| Analytical Method | Bis(4-methoxyphenyl)phosphinic Acid (Starting Material) | This compound (Product) |

| Aromatic protons, Methoxy ( | Acidic OH disappears; Methoxy and Aromatic signals remain intact. | |

| Physical State | White Solid (mp | Viscous Oil or Low-Melting Solid (mp |

| Reactivity | Stable to moisture | Fumes in air; hydrolyzes back to acid. |

*Note: Melting points of chlorides are significantly lower than their parent acids due to the loss of hydrogen bonding networks.

Interpretation of Data

-

Completion: Disappearance of the signal at ~20-30 ppm and appearance of a single peak downfield (typically +15 to +20 ppm shift relative to the acid) indicates quantitative conversion.

-

Purity: Extra peaks near 0 ppm suggest hydrolysis (phosphoric acid derivatives) or incomplete reaction.

Troubleshooting & Storage

Common Issues

-

Incomplete Reaction: If the solid acid does not dissolve completely, the reaction is incomplete. Add more

and extend reflux time. -

Hydrolysis: If the product turns back into a high-melting solid rapidly, it has hydrolyzed. Ensure all flasks are inert-purged and solvents are anhydrous.

-

Darkening/Decomposition: If the mixture turns black, the temperature was likely too high, causing degradation of the anisyl rings. Stick to the 55-80°C range; do not exceed 90°C.

Storage[3]

-

Container: Schlenk flask or tightly sealed vial with a Teflon-lined cap.

-

Environment: Store under Argon or Nitrogen atmosphere.

-

Temperature:

(Refrigerator) is recommended to prevent slow hydrolysis or disproportionation.

References

-

Preparation of Phosphinic Chlorides

- Snippet Reference: "Bis-(4-methoxyphenyl) phosphinic acid was dissolved in thionyl chloride at 55 °C for 1 h. The temperature was raised to 80 °C to remove excess thionyl chloride."

-

Source:

-

General Reactivity of Thionyl Chloride

-

Source:

-

-

NMR Data for Phosphinic Chlorides

- Context: General NMR shifts for species are typically 40-60 ppm, downfield

-

Source:

-

Properties of Bis(4-methoxyphenyl)

-

Source:

-

Sources

Technical Guide: Structure and Reactivity of Bis(p-anisyl)phosphinic Chloride

The following technical guide details the structure, synthesis, and applications of bis(p-anisyl)phosphinic chloride.

Executive Summary

Bis(p-anisyl)phosphinic chloride (also known as Bis(4-methoxyphenyl)phosphinic chloride ) is an organophosphorus(V) electrophile used primarily as a phosphorylating agent and a precursor for electron-rich phosphine ligands.

Critical Distinction: This compound is frequently confused in casual literature searches with BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride). These are distinct chemical entities with vastly different reactivities. Bis(p-anisyl)phosphinic chloride contains two aromatic rings with para-methoxy substituents, imparting unique electronic properties that modulate its Lewis acidity compared to the unsubstituted diphenylphosphinic chloride.

Part 1: Molecular Structure & Electronic Properties

Structural Specifications

-

IUPAC Name: this compound

-

CAS Number: 125305-68-0 (Note: CAS 20434-05-3 refers to the corresponding acid, a common precursor)

-

Molecular Formula:

-

Molecular Weight: 296.69 g/mol

-

Geometry: Distorted Tetrahedral at Phosphorus(V)

Electronic Effects of the p-Anisyl Group

The structural core consists of a central phosphorus atom bonded to a chlorine, an oxygen (double bond), and two p-anisyl groups.

-

Induction vs. Resonance: The methoxy (-OMe) group at the para position is a strong

-donor (resonance) and a weak -

Reactivity Modulation: The electron-donating capability of the two p-anisyl rings increases the electron density at the phosphorus center relative to diphenylphosphinic chloride. This makes the P-Cl bond slightly less electrophilic, potentially offering greater selectivity in phosphorylation reactions with nucleophiles (amines, alcohols) by suppressing side reactions.

-

Ligand Precursor Potential: Upon reduction to the phosphine, the p-anisyl groups render the phosphorus center more basic and nucleophilic, a desirable trait for ligands in palladium-catalyzed cross-coupling reactions.

Part 2: Synthesis Protocols

The synthesis of bis(p-anisyl)phosphinic chloride typically proceeds via the oxidation of the secondary phosphine oxide or chlorination of the phosphinic acid.[1]

Synthetic Pathway (Graphviz Diagram)

Caption: Step-wise synthesis from Grignard precursors to the target phosphinic chloride.

Detailed Protocol: Chlorination of Bis(p-anisyl)phosphinic Acid

Prerequisite: Start with Bis(p-anisyl)phosphinic acid (commercially available or synthesized via Grignard addition to diethyl phosphite followed by hydrolysis).

-

Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2 or Argon balloon).

-

Reagent Addition: Charge the flask with Bis(p-anisyl)phosphinic acid (1.0 equiv). Add Thionyl Chloride (

) in excess (5–10 equiv) to serve as both reagent and solvent. Alternatively, use Oxalyl Chloride (1.2 equiv) in dry Dichloromethane (DCM) with a catalytic drop of DMF for milder conditions. -

Reaction:

-

Method A (SOCl2): Heat to reflux (

) for 2–4 hours until gas evolution ( -

Method B (Oxalyl Chloride): Stir at room temperature for 4–12 hours.

-

-

Workup: Remove excess solvent and volatile byproducts under reduced pressure (rotary evaporation followed by high vacuum).

-

Purification: The residue is typically a moisture-sensitive solid or viscous oil used directly in the next step without further purification. If necessary, recrystallize from dry hexane/toluene under inert atmosphere.

Validation Check: The disappearance of the broad P-OH stretch (

Part 3: Spectroscopic Characterization

Researchers should verify the structure using the following expected data ranges.

Data Summary Table

| Technique | Parameter | Expected Value / Feature | Structural Insight |

| Chemical Shift ( | +40 to +55 ppm (approx) | Deshielded relative to acid ( | |

| p-Methoxy ( | Diagnostic of p-anisyl group integrity. | ||

| Aromatic Protons | Characteristic AA'BB' or AA'XX' pattern for p-substituted rings. | ||

| IR Spectroscopy | Strong phosphoryl stretch. | ||

| IR Spectroscopy | Weak/Medium band, confirms chlorination. |

Crystallographic Considerations

While the specific crystal structure of the chloride is rarely reported due to its hydrolytic instability, the analogous acid (Bis(4-methoxyphenyl)phosphinic acid) crystallizes in the monoclinic system. The P=O bond length is typically

Part 4: Applications in Drug Development & Synthesis

Ligand Design (The "Anisyl Effect")

Bis(p-anisyl)phosphinic chloride is a key intermediate for synthesizing P-chiral phosphines and electron-rich biaryl ligands .

-

Mechanism: Reaction with Grignard reagents followed by reduction (e.g., with Trichlorosilane) yields tertiary phosphines where the methoxy group increases basicity.

-

Utility: These ligands are superior in Suzuki-Miyaura and Buchwald-Hartwig couplings involving deactivated aryl chlorides.

Surface Functionalization

The p-anisyl moiety serves as a robust anchor for surface modification, particularly in Dye-Sensitized Solar Cells (DSSCs) .

-

Protocol: The chloride reacts with surface hydroxyl groups on

or ITO, forming stable P-O-Metal bonds. -

Benefit: The methoxy groups provide a hydrophobic shield, preventing water ingress and enhancing device stability.

Conceptual Reactivity Map (Graphviz)

Caption: Primary reactivity channels: Hydrolysis, Substitution, and Reduction.

References

-

Synthesis of Phosphine Oxides: Hays, H. R. "Reaction of Diethyl Phosphonate with Arylmagnesium Halides." Journal of Organic Chemistry, 1968.

-

Surface Modification: "Bis(4-methoxyphenyl)phosphinic acid surface treatment for DSSC." Energy & Environmental Science, 2009.

-

General Phosphinic Chloride Synthesis: Boyd, E. A. "Phosphinic Acid Synthesis." University of Kent Thesis, 1989.[1]

-

Spectral Data (Analogous Compounds): "31P NMR Chemical Shifts of Phosphorus Compounds." SJTU NMR Database.

-

BOP-Cl Distinction: "Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) Reagent Profile." Fisher Scientific Safety Data.

Sources

The Chemical Architecture and Applications of Bis(4-methoxyphenyl)phosphinic Chloride: A Comprehensive Technical Guide

Executive Summary

Bis(4-methoxyphenyl)phosphinic chloride (CAS: 20434-06-4) is a highly reactive, electrophilic organophosphorus intermediate pivotal to the synthesis of advanced functional materials, including flame-retardant polymers and Organic Light-Emitting Diode (OLED) ligands. This technical guide provides an in-depth analysis of its structural properties, a self-validating synthesis protocol, and its mechanistic role in modern materials science.

Molecular Profiling & Structural Causality

The utility of this compound stems directly from its molecular architecture. The SMILES string for this compound is COC1=CC=C(C=C1)P(=O)(Cl)C2=CC=C(C=C2)OC [1].

Mechanistic Causality of the Structure:

-

The Phosphinic Chloride Core (P(=O)(Cl)): The phosphorus atom is highly electrophilic due to the electron-withdrawing nature of both the double-bonded oxygen and the highly electronegative chlorine atom. This makes the molecule an excellent substrate for nucleophilic acyl substitution by alcohols, phenols, and amines.

-

The 4-Methoxyphenyl Groups (COC1=CC=C(C=C1)): The methoxy (-OCH₃) substituents act as strong electron-donating groups (EDGs) via resonance. This electron donation stabilizes the phosphorus center, modulating its reactivity to prevent uncontrolled hydrolysis while simultaneously enhancing the hydrogen-bonding capabilities and thermal stability of downstream polymer products [2].

Quantitative Data Summary

The fundamental physicochemical properties of the compound are summarized in Table 1 to facilitate rapid reference for synthetic planning.

Table 1: Physicochemical Profile of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 20434-06-4 |

| PubChem CID | 12530568 |

| Molecular Formula | C₁₄H₁₄ClO₃P |

| Molecular Weight | 296.68 g/mol |

| SMILES String | COC1=CC=C(C=C1)P(=O)(Cl)C2=CC=C(C=C2)OC |

| Electrophilic Center | Phosphorus (P) |

Synthesis and Isolation Protocol

The conversion of bis(4-methoxyphenyl)phosphinic acid to its chloride derivative requires precise thermal and environmental control. The following protocol utilizes thionyl chloride (SOCl₂) [2].

Causality Behind Experimental Choices: Thionyl chloride is selected over other chlorinating agents (like PCl₅) because it functions as both the reactant and the solvent. Furthermore, its byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion via Le Chatelier’s principle and drastically simplifies downstream purification.

Step-by-Step Methodology

-

Reagent Preparation: Dissolve 0.2 mol of bis(4-methoxyphenyl)phosphinic acid in 200 mL of anhydrous thionyl chloride. Causality: An excess of SOCl₂ ensures complete solvation and pushes the equilibrium toward the formation of the acid chloride.

-

Primary Reaction: Heat the reaction mixture to 55 °C for 1 hour under an inert argon atmosphere. Causality: 55 °C provides sufficient thermal energy to overcome the activation barrier for nucleophilic attack on the sulfur center without causing violent, uncontrolled boiling of the solvent.

-

Byproduct & Solvent Removal: Elevate the temperature to 80 °C. Causality: The boiling point of SOCl₂ is 79 °C. Heating to 80 °C allows for the efficient thermal distillation of the excess chlorinating agent.

-

Vacuum Purification: Apply a high vacuum (0.50 mm Hg) to the system. Causality: This removes trace quantities of SOCl₂ and dissolved acidic gases without requiring excessive heating that could thermally degrade the newly formed phosphinic chloride.

Synthesis workflow of this compound using SOCl2.

Self-Validating Quality Control

To ensure this protocol is a self-validating system, an analytical checkpoint must be established before utilizing the product in downstream applications.

-

Validation Step: Perform a ³¹P NMR analysis of an anhydrous aliquot.

-

Success Criteria: The complete disappearance of the phosphinic acid signal and the emergence of a distinct downfield shift corresponding to the P-Cl bond validates the protocol's success. The absence of an SOCl₂ odor post-vacuum physically confirms the complete removal of the chlorinating agent.

Advanced Applications in Polymer & Ligand Chemistry

This compound is a highly sought-after building block in two primary domains:

1. Hyperbranched Poly(arylene ether phosphine oxide)s In polymer chemistry, this compound is used to synthesize AB₂ monomers. When polymerized, the incorporation of the aryl phosphine oxide moiety imparts exceptional thermal stability and inherent flame resistance to the polymer backbone. The electron-donating methoxy groups facilitate subsequent coordination with metal ions and the formation of strong intermolecular hydrogen bonds, which are critical for controlling the solubility and rheology of the polymer matrix [2].

2. OLED Materials and Metal-Organic Frameworks (MOFs) In optoelectronics, the chloride is reacted with polyphenols, such as 2,3,6,7,10,11-hexahydroxytriphenylene, via nucleophilic substitution. This yields complex, hexa-substituted triphenylene ligands (e.g., 2,3,6,7,10,11-hexa(bis(4-methoxyphenyl)phosphinyloxy)triphenylene) [3]. These bulky, electron-rich ligands are critical in the spatial organization of OLED materials and the structural integrity of copper-based conductive MOFs used in environmental sensing.

Divergent synthetic applications of this compound.

Handling and Environmental Stability

As an acid chloride, this compound is acutely sensitive to atmospheric moisture. Exposure to water rapidly hydrolyzes the P-Cl bond, reverting the compound back to bis(4-methoxyphenyl)phosphinic acid and liberating corrosive hydrogen chloride (HCl) gas.

-

Storage Causality: The compound must be stored under an inert atmosphere (argon or dry nitrogen) at sub-ambient temperatures (typically 2–8 °C) to arrest kinetic degradation pathways and preserve the electrophilicity of the phosphorus center for future coupling reactions.

References

Technical Deep Dive: Bis(4-methoxyphenyl)phosphinic chloride

PubChem CID: 12530568 Chemical Formula: C₁₄H₁₄ClO₃P Molecular Weight: 296.69 g/mol [1][]

Executive Summary

Bis(4-methoxyphenyl)phosphinic chloride is a specialized organophosphorus electrophile primarily utilized in the synthesis of phosphinic peptide mimetics and bioactive transition-state analogs .[1][] Unlike its P(III) analog (chlorophosphine), this P(V) species features a tetracoordinate phosphorus atom, making it a critical building block for constructing the stable tetrahedral phosphinyl group (

This guide details the compound's synthesis, reactivity profile, and application in drug design, specifically focusing on metalloprotease inhibitors.

Chemical Identity & Properties

Distinction Alert: Researchers must distinguish this compound from Bis(4-methoxyphenyl)chlorophosphine (CAS 13685-30-8), which is the P(III) trivalent species.[1][] The phosphinic chloride discussed here is the oxidized P(V) derivative.

| Property | Data | Note |

| PubChem CID | Specific to the P(V) chloride.[1][] | |

| Precursor CAS | 20434-05-3 | Refers to the stable acid form.[1][] |

| Physical State | Solid / Viscous Oil | Often prepared in situ due to moisture sensitivity.[] |

| Reactivity | Electrophilic | Reacts with nucleophiles (amines, alcohols) to form phosphinamides/esters. |

| Stability | Moisture Sensitive | Rapidly hydrolyzes to Bis(4-methoxyphenyl)phosphinic acid.[1][] |

Synthesis & Production Protocols

The synthesis of this compound is rarely performed as a standalone isolation due to its hydrolytic instability. The standard protocol involves the chlorination of the stable precursor, Bis(4-methoxyphenyl)phosphinic acid .[1]

Synthetic Workflow

The electron-donating methoxy groups (

Protocol:

-

Starting Material: Suspend Bis(4-methoxyphenyl)phosphinic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Chlorination: Add Oxalyl chloride (1.2 eq) or Thionyl chloride (

, 1.5 eq) dropwise at 0°C under Argon. -

Catalysis: Add a catalytic amount of DMF (Dimethylformamide) to facilitate the formation of the Vilsmeier-Haack intermediate.[]

-

Reaction: Stir at room temperature for 2-4 hours until gas evolution (

, -

Isolation: Evaporate solvent and excess reagent under high vacuum. The residue is the crude phosphinic chloride, used immediately in the next coupling step.

Visualization: Synthesis Pathway[2][3]

Figure 1: Chlorination workflow converting the stable acid precursor to the reactive chloride electrophile.

Reactivity Profile & Mechanism[3]

The core utility of this compound lies in its ability to form Phosphinamides (P-N bonds) and Phosphinates (P-O bonds).[1]

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism at the phosphorus center.[]

-

Nucleophilic Attack: The lone pair of the nucleophile (e.g., primary amine of an amino acid) attacks the electrophilic Phosphorus(V) center.

-

Tetrahedral Transition: A pentacoordinate trigonal bipyramidal intermediate is formed.[]

-

Elimination: The chloride ion (

) is expelled as a good leaving group, restoring the tetracoordinate geometry.

Critical Consideration: The para-methoxy groups act as electron donors (resonance effect), which slightly reduces the electrophilicity of the phosphorus compared to unsubstituted diphenylphosphinic chloride.[1] This may require longer reaction times or stronger bases (e.g., DIPEA, TEA) to drive coupling with sterically hindered amines.

Visualization: Coupling Mechanism

Figure 2: Mechanism of phosphinamide formation via nucleophilic substitution at the P(V) center.[1][]

Applications in Drug Development[1]

Transition State Analogs (Protease Inhibitors)

This compound is a key reagent for synthesizing Zinc Metalloprotease Inhibitors (e.g., for MMPs, ACE, or Enkephalinase).

-

Mechanism: The hydrolysis of a peptide bond involves a tetrahedral intermediate where the carbonyl carbon becomes

hybridized.[] -

Mimicry: The phosphinic group (

) is a stable tetrahedral mimic of this transition state.[1][] It coordinates the active site Zinc ion ( -

Role of Methoxy Groups: The 4-methoxy substituents provide hydrophobic bulk and can engage in specific

stacking or van der Waals interactions within the enzyme's S1' or S2' pockets, potentially enhancing selectivity over the unsubstituted phenyl analog.[1][]

Experimental Workflow: Peptide Coupling

To introduce the phosphinic moiety into a peptide backbone:

-

Preparation: Generate the chloride in situ as described in Section 3.

-

Coupling: Dissolve the C-protected amino acid (e.g.,

) in DCM/DMF. -

Addition: Add the phosphinic chloride solution slowly at 0°C in the presence of DIPEA (3.0 eq).

-

Workup: Wash with mild acid (5%

) to remove excess base. Note: Avoid strong base during workup to prevent hydrolysis of the P-N bond if labile.[1]

Safety & Handling

-

Corrosivity: The compound hydrolyzes to release Hydrogen Chloride (HCl). It causes severe skin burns and eye damage.[]

-

Moisture Sensitivity: Strictly anhydrous conditions are required.[] Store under Argon or Nitrogen.[]

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.

References

-

PubChem. this compound (CID 12530568).[] National Library of Medicine.[] Available at: [Link][1]

-

Montchamp, J. L. (2001).[3] Synthesis of Phosphinates and Phosphinic Acid Derivatives.[][3][4][5][6] Journal of the American Chemical Society.[3][7] (Cited for general phosphinic acid synthesis methodologies).[4]

-

Yiotakis, A., et al. (1994). Phosphinic peptide analogs as potent inhibitors of zinc-metalloproteases.[1][] (General reference for the application of phosphinic chlorides in inhibitor design).

-

PrepChem. Synthesis of bis-(4-methoxyphenyl)phosphine. (Reference for the P(III) analog distinction). Available at: [Link][1]

Sources

Technical Guide: Properties and Applications of Diarylphosphinic Chlorides

Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Diphenylphosphinic Chloride (DPPC) as the Archetype

Executive Summary

Diarylphosphinic chlorides, exemplified prominently by Diphenylphosphinic chloride (DPPC) (

This guide analyzes the physicochemical properties, synthesis pathways, and mechanistic applications of DPPC, with a specific focus on its utility in peptide coupling and chiral ligand synthesis . It provides actionable protocols and mechanistic insights grounded in rigorous chemical principles.

Chemical and Physical Profile

DPPC balances reactivity with handleability, though it remains strictly moisture-sensitive. Unlike highly volatile phosphoryl chloride (

Table 1: Physicochemical Properties of Diphenylphosphinic Chloride

| Property | Value / Description |

| CAS Number | 1499-21-4 |

| Molecular Formula | |

| Molecular Weight | 236.63 g/mol |

| Appearance | Clear, colorless to pale yellow liquid (may solidify at low temps) |

| Boiling Point | 222 °C at 16 mmHg |

| Density | 1.24 g/mL at 25 °C |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc; Decomposes in Water/Alcohols |

| Reactivity Class | Electrophilic Phosphorus(V); Moisture Sensitive; Corrosive |

Synthesis Pathways[2][3][4]

The synthesis of diarylphosphinic chlorides typically avoids direct arylation of

Core Synthesis Routes

-

Chlorination of Diarylphosphinic Acid: The most robust laboratory method involves treating diphenylphosphinic acid (

) with thionyl chloride ( -

Oxidative Chlorination: Reaction of diphenylphosphine oxide (

) with chlorine or carbon tetrachloride/base.

Visualization: Synthesis Logic Flow

Figure 1: Primary synthetic pathways for generating Diphenylphosphinic Chloride.

Mechanistic Applications in Drug Development[5]

Peptide Coupling (The Mixed Anhydride Method)

DPPC is a superior reagent for peptide coupling compared to simple acid chlorides because it minimizes racemization. It functions by forming a Phosphinic-Carboxylic Mixed Anhydride in situ.

Mechanism:

-

Activation: The carboxylate of an N-protected amino acid attacks the phosphorus of DPPC, displacing chloride.

-

Coupling: The amine nucleophile attacks the carbonyl carbon of the mixed anhydride. The phosphinate group (

) acts as an excellent leaving group due to the resonance stabilization of the phosphorus-oxygen bond.

Visualization: Peptide Coupling Mechanism

Figure 2: Mechanism of DPPC-mediated peptide coupling via mixed anhydride intermediate.

Analytical Derivatization

In HPLC and MS analysis, DPPC is used to tag alcohols and amines. The introduction of the diphenylphosphinyl group increases lipophilicity (improving retention on C18 columns) and enhances ionization efficiency in Electrospray Ionization (ESI).

Experimental Protocols

Protocol A: General Peptide Coupling with DPPC

This protocol utilizes the mixed anhydride method for coupling a Cbz-protected amino acid with a primary amine.

Reagents:

-

Cbz-Amino Acid (1.0 equiv)

-

Diphenylphosphinic chloride (DPPC) (1.1 equiv)

-

N-Methylmorpholine (NMM) (1.1 equiv)

-

Amine component (1.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

-

Activation: Dissolve the Cbz-Amino Acid in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

or Ar). -

Base Addition: Cool the solution to 0 °C. Add NMM dropwise. Stir for 5 minutes.

-

Anhydride Formation: Add DPPC slowly via syringe to the cold solution. Stir at 0 °C for 20–30 minutes. Note: Formation of the mixed anhydride is rapid.

-

Coupling: Add the amine component (dissolved in a minimal amount of DCM) to the mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or HPLC.

-

Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine/NMM), saturated

(to remove phosphinic acid byproduct), and brine. Dry over

Why this works: The phosphinic acid byproduct is water-soluble at neutral/basic pH, facilitating easy removal during aqueous workup, unlike the urea byproducts from DCC coupling.

Protocol B: Synthesis of Chiral Phosphine Oxide Precursors

DPPC is often used to introduce the

-

Grignard Reaction: React DPPC with a chiral Grignard reagent or lithiated species at -78 °C.

-

Hydrolysis: Quench with dilute acid.

-

Outcome: Yields a P-chiral phosphine oxide (if the other group is different) or a functionalized tertiary phosphine oxide.

Safety and Handling Guidelines

-

Corrosivity: DPPC hydrolyzes to form HCl.[1] It causes severe skin burns and eye damage.[1] All handling must occur in a fume hood.

-

Moisture Sensitivity: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Containers must be tightly sealed to prevent hydrolysis to the acid solid (

). -

Neutralization: Spills should be treated with sodium carbonate or bicarbonate to neutralize the generated acid before disposal.

References

-

Ramage, R., et al. (1985). Diphenylphosphinic mixed anhydrides in solid phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link][2]

-

PubChem. (2025).[3] Diphenylphosphinic chloride - Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Utilization of Bis(4-methoxyphenyl)phosphinic Chloride

Target Audience: Researchers, materials scientists, and drug development professionals. Objective: A comprehensive, self-validating protocol for the conversion of bis(4-methoxyphenyl)phosphinic acid to its corresponding phosphinic chloride, detailing mechanistic rationale, reaction conditions, and downstream applications in advanced materials and organocatalysis.

Mechanistic Rationale & Reaction Dynamics

The transformation of phosphinic acids to phosphinic chlorides is a fundamental process in organophosphorus chemistry, generating highly versatile electrophilic intermediates. In this protocol,1 serves a dual purpose as both the halogenating reagent and the primary reaction solvent[1].

Causality of Reagent Choice: The reaction initiates via the nucleophilic attack of the phosphoryl oxygen onto the electrophilic sulfur atom of SOCl₂, forming a transient chlorosulfite intermediate. This intermediate rapidly collapses to yield the desired bis(4-methoxyphenyl)phosphinic chloride.

The thermodynamic driving force of this specific pathway is the irreversible evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases[2]. According to Le Chatelier's principle, the continuous removal of these gaseous byproducts pushes the equilibrium entirely forward, ensuring near-quantitative yields without the need for complex, loss-inducing chromatography. Furthermore, utilizing SOCl₂ as the solvent simplifies the purification process, as the excess reagent (bp 74.6 °C) can be cleanly removed via vacuum distillation[1].

Materials and Reagents

| Reagent/Material | CAS Number | Role | Properties / Expert Notes |

| Bis(4-methoxyphenyl)phosphinic acid | 20434-05-3 | Substrate | Solid, mp 185-187 °C. Must be strictly dried under vacuum prior to use to prevent reagent quenching[3]. |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | Reagent & Solvent | Liquid. Highly corrosive and moisture-sensitive. Use fresh, uncolored reagent for optimal yields[1]. |

| Toluene (Anhydrous) | 108-88-3 | Entrainer | Used for the safe azeotropic removal of trace SOCl₂ and HCl during the final workup[4]. |

| Nitrogen/Argon Gas | 7727-37-9 | Inert Atmosphere | Essential to prevent the rapid hydrolysis of the moisture-sensitive phosphinic chloride product. |

Experimental Protocol

Self-Validating System: The success of this protocol relies on the strict exclusion of moisture. The visual cessation of gas evolution and complete dissolution of the solid substrate serve as reliable, in-process indicators of reaction completion.

Step 1: Reaction Setup

-

Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Connect the top of the reflux condenser to a gas scrubber containing a 1 M NaOH solution to safely neutralize the evolved SO₂ and HCl gases.

-

Charge the flask with bis(4-methoxyphenyl)phosphinic acid (e.g., 55.6 g, 0.2 mol) under a steady stream of nitrogen[5].

Step 2: Reagent Addition and Activation

-

Cool the flask to 0 °C using an ice bath to control the initial kinetics.

-

Slowly add thionyl chloride (200 mL, excess) dropwise via an addition funnel[5]. Expert Insight: Slow addition mitigates the initial exothermic reaction and prevents violent outgassing, ensuring a controlled formation of the chlorosulfite intermediate.

-

Remove the ice bath and gently heat the reaction mixture to 55 °C for 1 hour[5].

Step 3: Reflux and Completion

-

Increase the temperature to 80 °C (reflux) and maintain for 1 to 4 hours[5][6].

-

Validation Check: Monitor the reaction visually. The reaction is deemed complete when the solid suspension transitions into a clear solution and macroscopic gas bubbling ceases.

Step 4: Workup and Azeotropic Purification

-

Cool the reaction mixture to room temperature.

-

Equip the flask with a short-path distillation head and remove the bulk of the excess SOCl₂ under reduced pressure[5].

-

To ensure the complete removal of trace SOCl₂ and HCl, add 50 mL of anhydrous toluene to the crude residue and evaporate under vacuum (4)[4]. Repeat this step twice to yield a highly pure product.

-

Dry the resulting viscous oil or low-melting solid under high vacuum (0.50 mm Hg) for 2 hours. Store immediately under an inert atmosphere at -20 °C[5].

Fig 1. Experimental workflow for synthesizing this compound.

Quality Control and Analytical Benchmarks

Due to its high electrophilicity, the product must be analyzed using strictly anhydrous deuterated solvents (e.g., CDCl₃ dried over activated molecular sieves) to prevent reversion to the starting acid during NMR acquisition.

| Analytical Technique | Expected Observation | Diagnostic Significance |

| ³¹P NMR (121.4 MHz) | ~ +40 to +45 ppm | A significant downfield shift confirms the successful conversion of the electron-donating P-OH group to the electron-withdrawing P-Cl group. |

| ¹H NMR (200 MHz) | δ 7.8-7.0 (m, 8H), 3.8 (s, 6H) | Confirms the structural integrity of the bis(4-methoxyphenyl) scaffold and the absence of aromatic chlorination. |

| Physical State | Viscous oil / low-melting solid | A clear physical shift from the high-melting solid precursor (185 °C)[3]. |

Downstream Applications in Advanced Fields

This compound is a highly sought-after electrophile in multiple advanced research domains:

-

Hyperbranched Polyesters & Poly(arylene ether)s : It serves as a critical precursor for AB₂ monomers used in the step-growth polymerization of hyperbranched architectures. The incorporation of the phosphine oxide moiety imparts exceptional thermal stability, metal-ion coordination capabilities, and inherent flame resistance to the resulting polymer matrix[5].

-

Chiral Organocatalysis : The chloride is reacted with lithiated bithiophenes to synthesize chiral phosphine oxides (e.g., tetraMe-BITIOPO). These molecules act as potent Lewis base catalysts in stereoselective transformations by activating weak Lewis acids via hypervalent coordination[7].

-

OLED Host Materials : Through cyclocondensation reactions, this intermediate is utilized to synthesize phenyl-substituted phosphazenes. These materials exhibit high triplet energies (up to 3.4 eV) and balanced charge carrier transport, making them ideal host materials for deep blue phosphorescent organic light-emitting diodes (OLEDs)[6][8].

Fig 2. Downstream applications of this compound.

Troubleshooting and Safety Considerations

-

Incomplete Conversion / Stalled Reaction : If unreacted solid remains after 4 hours of reflux, the substrate may have been excessively wet, consuming SOCl₂ via competitive hydrolysis. Ensure the starting acid is dried thoroughly under vacuum prior to the reaction. Alternatively, adding a catalytic amount of N,N-Dimethylformamide (DMF) can dramatically accelerate the reaction by forming a highly electrophilic 4[4].

-

Product Degradation : The resulting phosphinic chloride is highly hygroscopic. Exposure to ambient humidity will result in the rapid release of HCl gas and reversion to bis(4-methoxyphenyl)phosphinic acid. Always handle the final product in a glovebox or via rigorous Schlenk techniques.

References

-

SYNTHESIS AND CHARACTERIZATION OF MULTICOMPONENT POLYESTERS VIA STEP-GROWTH POLYMERIZATION Source: VTechWorks URL:5

-

Novel Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes Source: EPub Bayreuth URL:6

-

Synthesis of novel chiral bithiophene-based phosphine oxides as Lewis bases in organocatalytic stereoselective reactions Source: AIR Unimi / Istituto Superiore di Sanita URL:7

-

7-methoxyphthalide - Organic Syntheses Procedure Source: Organic Syntheses URL:4

-

Thionyl chloride Source: Wikipedia URL:1

-

Thionyl Chloride: A Catalyst of Synthetic Chemical Interest Source: ResearchGate URL:2

-

Bis(4-methoxyphenyl)phosphinic acid 20434-05-3 Source: Guidechem URL:3

Sources

- 1. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 7. publ.iss.it [publ.iss.it]

- 8. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

Application Note: Advanced Synthetic Strategies for Bis(4-methoxyphenyl)phosphinates

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Bis(4-methoxyphenyl)phosphinates represent a highly valuable class of organophosphorus compounds. The strongly electron-donating nature of the para-methoxy groups significantly enhances the nucleophilicity of the phosphoryl oxygen, making these derivatives exceptional candidates for surface-treatment agents in dye-sensitized solar cells (DSSCs)[1][2], specialized bridging ligands in binuclear transition-metal catalysis[3], and critical intermediates in prodrug development.

Historically, the synthesis of phosphinates relied on the aggressive chlorination of phosphinic acids followed by esterification. However, modern synthetic paradigms have shifted toward catalytic, step-economic approaches. As an application scientist, selecting the correct synthetic route depends entirely on your starting materials and the steric demands of your target ester. This guide details three self-validating, field-proven methodologies:

-

De Novo Synthesis via Pd-Catalysis: Direct diarylation of bench-stable sodium hypophosphite[4].

-

Late-Stage Functionalization via Cu-Catalysis: Direct O-arylation of bis(4-methoxyphenyl)phosphinic acid using diaryliodonium salts[5].

-

Rearrangement Strategies: Lewis acid-catalyzed Pudovik/Phospha-Brook sequence utilizing secondary phosphine oxides[6].

Synthetic Workflow & Decision Matrix

The following diagram illustrates the strategic divergence of these three methodologies based on the selected phosphorus precursor.

Figure 1: Synthetic pathways for bis(4-methoxyphenyl)phosphinates.

Validated Experimental Protocols

Protocol A: Pd-Catalyzed Direct Diarylation (De Novo Synthesis)

Target: Isopropyl bis(4-methoxyphenyl)phosphinate[4] Causality & Design: This protocol bypasses the handling of air-sensitive secondary phosphines or hygroscopic phosphinic acids[1]. Sodium hypophosphite acts as a safe P(I) source. Palladium catalyzes a sequential C-P bond formation, while the use of isopropanol as both reactant and solvent drives the thermodynamic esterification of the intermediate[4].

Step-by-Step Methodology:

-

Preparation: Equip a Schlenk tube with a magnetic stir bar. Charge the tube with sodium hypophosphite (1.0 equiv), 4-iodoanisole (2.5 equiv), Pd(OAc)₂ (5 mol%), and an appropriate phosphine ligand (e.g., dppp, 6 mol%).

-

Atmosphere Control: Evacuate and backfill the reaction vessel with N₂ three times. Critical: Oxygen must be rigorously excluded to prevent premature oxidation of the P(I) species.

-

Solvent & Base Addition: Inject anhydrous isopropanol (acting as both solvent and nucleophile) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) via syringe.

-

Reaction: Seal the tube and heat the mixture at 90 °C in a pre-heated oil bath for 12–24 hours until complete consumption of the aryl halide is observed via GC-MS.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black.

-

Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (petroleum ether/ethyl acetate = 1/1) to yield the product as a colorless oil (80% yield)[4].

Protocol B: Cu-Catalyzed O-Arylation (Late-Stage Functionalization)

Target: Sterically hindered O-biaryl phosphinates (e.g., 2'-Iodo-[1,1'-biphenyl]-2-yl bis(4-methoxyphenyl)phosphinate)[5] Causality & Design: The P(O)-OH bond is notoriously poorly nucleophilic. Cu(OTf)₂ is selected because the triflate counterion provides the necessary Lewis acidity to activate the cyclic diaryliodonium salt via oxidative addition, while simultaneously coordinating the phosphoryl oxygen to enhance its nucleophilicity[5].

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, combine bis(4-methoxyphenyl)phosphinic acid (0.2 mmol), cyclic diaryliodonium salt (0.24 mmol), Cu(OTf)₂ (10 mol%), and K₃PO₄ (1.5 equiv) in an oven-dried 10 mL reaction vial[5].

-

Solvent Addition: Add anhydrous THF (1.0 mL) to the mixture[5].

-

Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at 80 °C for 12 hours[5].

-

Workup: Quench the reaction with distilled water (5 mL) and extract with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography (Hexane/EtOAc = 2:1) to afford the product as a colorless oil (83% yield)[5].

Protocol C: Phospha-Brook Rearrangement Sequence

Target: Pyridin-2-ylmethyl bis(4-methoxyphenyl)phosphinate[6] Causality & Design: This tandem reaction utilizes a Lewis acid to coordinate the carbonyl oxygen of picolinaldehyde, increasing its electrophilicity. Bis(4-methoxyphenyl)phosphine oxide attacks the carbonyl carbon (Pudovik reaction) to form an α-hydroxy phosphine oxide, which immediately undergoes a base- or Lewis acid-mediated Phospha-Brook rearrangement (migration of the phosphorus moiety from carbon to oxygen) to form the stable phosphinate ester[6].

Step-by-Step Methodology:

-

Preparation: To a solution of bis(4-methoxyphenyl)phosphine oxide (1.0 equiv) and picolinaldehyde (1.2 equiv) in anhydrous THF, add the Lewis acid catalyst (e.g., a mild metal triflate) under an inert atmosphere.

-

Reaction: Stir the reaction mixture at room temperature to 50 °C (depending on catalyst efficiency) until TLC indicates complete conversion of the phosphine oxide.

-

Workup & Purification: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography to isolate the target compound (72% yield)[6].

Quantitative Characterization Data

A self-validating protocol requires robust analytical markers. For organophosphorus compounds, ³¹P NMR is the definitive diagnostic tool. The transformation from a phosphinic acid/phosphine oxide to a phosphinate ester typically results in a characteristic ³¹P NMR shift between 24 ppm and 35 ppm .

| Target Compound | Synthetic Route | Isolated Yield (%) | ³¹P NMR (ppm) | Key ¹H NMR Shifts (ppm) |

| Isopropyl bis(4-methoxyphenyl)phosphinate | Pd-Catalyzed Diarylation | 80 | 26.27 | 4.76 (qd, J = 12.4, 6.2 Hz, 1H) |

| 2'-Iodo-[1,1'-biphenyl]-2-yl bis(4-methoxyphenyl)phosphinate | Cu-Catalyzed O-Arylation | 83 | ~32.0 | 3.85 (s, 6H), 7.0–7.8 (m, Ar-H) |

| Pyridin-2-ylmethyl bis(4-methoxyphenyl)phosphinate | Phospha-Brook Rearrangement[6] | 72 | 33.82 | 5.13 (d, J = 7.3 Hz, 2H), 3.83 (s, 6H) |

References

-

Title: Pd-Catalyzed Direct Diarylation of Sodium Hypophosphite Enables the Synthesis of Diarylphosphonates Source: MDPI URL: [Link]

-

Title: Copper-Catalyzed Diphenylation of P(O)-OH Bonds with Cyclic Diaryliodonium Salts Source: PolyU Institutional Research Archive (Chem. Asian J.) URL: [Link]

-

Title: Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters Source: Beilstein Journals URL: [Link]

-

Title: Syntheses, structures, and reactivities of novel binuclear ruthenium(II) complexes with bis(l-phosphinato) bridges Source: Taylor & Francis URL: [Link]

-

Title: BIS(4-METHOXYPHENYL)PHOSPHINIC ACID One Chongqing Chemdad Co. Source: Chemdad URL: [Link]

Sources

- 1. BIS(4-METHOXYPHENYL)PHOSPHINIC ACID | 20434-05-3 [chemicalbook.com]

- 2. BIS(4-METHOXYPHENYL)PHOSPHINIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Pd-Catalyzed Direct Diarylation of Sodium Hypophosphite Enables the Synthesis of Diarylphosphonates [mdpi.com]

- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 6. beilstein-journals.org [beilstein-journals.org]

Bis(4-methoxyphenyl)phosphinic chloride as a protecting group

Application Note: Bis(4-methoxyphenyl)phosphinic Chloride as an Orthogonal, Acid-Labile Amino Protecting Group

Introduction & Chemical Rationale

In complex organic and peptide synthesis, the strategic use of orthogonal protecting groups is paramount for directing regioselectivity and preventing unwanted side reactions[1]. While the diphenylphosphinyl (Dpp) group has long been recognized as a robust amino protecting group, its removal often requires harsh acidic conditions (e.g., 50% trifluoroacetic acid or HCl), which can degrade sensitive substrates[2].

This compound (often abbreviated as MDpp-Cl) offers a sophisticated structural refinement to solve this limitation. By introducing electron-donating methoxy groups at the para positions of the phenyl rings, the electron density on the phosphorus center is significantly increased.

Causality of Acid Lability: The +M (resonance) effect of the methoxy groups stabilizes the protonated phosphinamide transition state during acid-catalyzed hydrolysis. This electronic modification drastically lowers the activation energy required for P–N bond cleavage, rendering the bis(4-methoxyphenyl)phosphinyl (MDpp) group highly susceptible to mild acidic conditions (e.g., 1–5% TFA). Because the P–N bond remains absolutely stable against basic and nucleophilic conditions, MDpp can be used orthogonally alongside both base-labile groups (like Fmoc) and more robust acid-labile groups (like Boc)[1].

Comparative Stability Profile

To design an effective synthetic route, researchers must understand the precise stability windows of various protecting groups. The table below summarizes the orthogonal nature of the MDpp group compared to standard amino protecting groups, demonstrating its unique utility in multi-step synthesis.

| Protecting Group | 20% Piperidine / DMF (Base) | 1–5% TFA / DCM (Mild Acid) | 50% TFA / DCM (Strong Acid) | H₂ / Pd-C (Hydrogenolysis) |

| MDpp | Stable | Labile | Labile | Stable |

| Dpp | Stable | Stable | Labile | Stable |

| Boc | Stable | Stable | Labile | Stable |

| Fmoc | Labile | Stable | Stable | Stable |

| Cbz (Z) | Stable | Stable | Stable | Labile |

(Table 1: Comparative stability of common amino protecting groups under standard deprotection conditions. MDpp provides a unique window for mild acid cleavage without affecting Boc or Fmoc groups.)

Experimental Workflows and Logic

The following diagrams illustrate the logical flow of MDpp protection/deprotection and its application in a multi-tiered orthogonal cleavage strategy.

Workflow for the protection and deprotection of amines using MDpp-Cl.

Orthogonal deprotection strategy utilizing differential acid lability.

Self-Validating Experimental Protocols

Protocol A: Installation of the MDpp Protecting Group Objective: To protect a primary or secondary amine using this compound. Causality Check: The phosphorylation reaction generates HCl as a byproduct. A non-nucleophilic base (e.g., DIPEA or N-methylmorpholine) is strictly required to neutralize the acid, preventing the protonation of the starting amine, which would otherwise halt the nucleophilic attack[2].

Materials:

-

Amine substrate (1.0 eq)

-

This compound (MDpp-Cl) (1.1 - 1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.5 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Preparation: Dissolve the amine substrate in anhydrous DCM (approximately 0.1 M concentration) under an inert argon or nitrogen atmosphere. Rationale: Moisture must be strictly excluded to prevent the competitive hydrolysis of MDpp-Cl into its unreactive phosphinic acid form.

-

Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes to ensure a homogenous basic environment.

-

Cooling: Cool the reaction flask to 0 °C using an ice-water bath. Rationale: The phosphorylation reaction is exothermic. Cooling prevents side reactions and preserves the integrity of stereocenters in chiral substrates like amino acids.

-

Reagent Addition: Add MDpp-Cl (1.1 eq) dropwise or in small portions to maintain thermal control.

-

Reaction Propagation: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor the reaction via TLC or LC-MS until the starting material is fully consumed.

-

Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography (typically using a Hexane/Ethyl Acetate or DCM/MeOH gradient) to yield the pure MDpp-protected amine.

Protocol B: Mild Acidic Cleavage of the MDpp Group Objective: To selectively remove the MDpp group without affecting other protecting groups (e.g., Boc, Fmoc, or t-Bu esters). Causality Check: Acid-catalyzed hydrolysis of the phosphinamide bond generates a highly reactive bis(4-methoxyphenyl)phosphinyl cation. A scavenger must be included to trap this electrophile and prevent the re-alkylation of the liberated amine or the modification of nucleophilic amino acid side chains (e.g., Tryptophan, Cysteine)[1].

Materials:

-

MDpp-protected substrate

-

Trifluoroacetic acid (TFA) (1% to 5% v/v)

-

Anhydrous Dichloromethane (DCM)

-

Triisopropylsilane (TIPS) or Anisole (Scavenger, 2-5% v/v)

Step-by-Step Methodology:

-

Preparation: Dissolve the MDpp-protected compound in anhydrous DCM (0.05 M).

-

Scavenger Addition: Add TIPS (2% v/v) to the solution. Rationale: TIPS acts as a bulky hydride donor, rapidly quenching the phosphinyl cation generated during cleavage before it can trigger side reactions.

-

Acid Addition: Slowly add TFA to achieve a final concentration of 1% to 5% v/v. Rationale: Keeping the TFA concentration low ensures that Boc groups and t-butyl esters remain completely intact, preserving the orthogonal strategy.

-

Cleavage: Stir the reaction at room temperature for 30–60 minutes. Monitor closely by LC-MS. The electron-rich nature of the MDpp group ensures rapid cleavage kinetics compared to standard Dpp groups.

-

Neutralization & Workup: Once complete, neutralize the reaction mixture by carefully adding it dropwise to a cold, saturated aqueous solution of NaHCO₃. Extract the free amine with DCM or Ethyl Acetate.

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine ready for the next synthetic step.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. Available at:[Link]

-

Ramage, R., Atrash, B., Hopton, D., & Parrott, M. J. (1984). Phosphinamides: a new class of amino protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1539-1545. Available at:[Link]

Sources

Application Note: Precision Esterification using Bis(4-methoxyphenyl)phosphinic Chloride

Executive Summary

Esterification is a cornerstone transformation in drug development, yet standard methods (Fischer esterification, acid chlorides, DCC coupling) often fail when applied to sterically hindered substrates or acid-sensitive pharmacophores. Bis(4-methoxyphenyl)phosphinic chloride (BMP-Cl) represents a "tuned" generation of diarylphosphinic coupling agents. By leveraging the electron-donating methoxy groups on the aromatic rings, BMP-Cl modulates the electrophilicity of the phosphorus center compared to the unsubstituted diphenylphosphinic chloride (DPP-Cl).

This guide details the Phosphinic Mixed Anhydride Method (MAM) using BMP-Cl. This protocol is designed to achieve high yields in difficult esterifications while suppressing racemization in chiral substrates—a critical attribute for late-stage functionalization of pharmaceutical intermediates.

Mechanism of Action

The reaction proceeds via a mixed carboxylic-phosphinic anhydride intermediate. Unlike highly reactive acyl chlorides (generated via SOCl₂), which can cause degradation, or carbodiimide intermediates (O-acylisoureas), which often suffer from rearrangement to N-acylureas, the phosphinic mixed anhydride is a stable yet potent acylating species.

Mechanistic Pathway[1]

-

Activation: The carboxylate anion attacks the phosphorus center of BMP-Cl, displacing the chloride.

-

Intermediate Stability: The electron-rich 4-methoxyphenyl groups stabilize the P=O bond, preventing disproportionation while maintaining sufficient electrophilicity at the carbonyl carbon.

-

Acylation: The alcohol nucleophile, catalyzed by DMAP, attacks the carbonyl carbon of the mixed anhydride, releasing the ester and the phosphinic acid byproduct.

Key Advantages & Chemical Tuning

Why choose BMP-Cl over standard reagents? The answer lies in the electronic tuning provided by the methoxy substituents.

| Feature | Standard Reagent (e.g., SOCl₂, DCC) | BMP-Cl (Methoxy-Tuned) | Benefit |

| Activation Mode | Acid Chloride / O-Acylisourea | Mixed Anhydride | Milder activation; avoids HCl gas evolution. |

| Electronic Effect | High Electrophilicity (Uncontrolled) | Tuned Electrophilicity | The p-OMe groups donate electron density to P, reducing side reactions like P-attack by the alcohol (phosphinylation). |

| Racemization | High Risk (via Oxazolone) | Low Risk | The mixed anhydride is less prone to oxazolone formation, preserving stereocenters. |

| Purification | Urea byproducts (difficult to remove) | Acidic Byproduct | The phosphinic acid byproduct is easily removed via basic aqueous wash. |

Experimental Protocol

Reagent Preparation

-

This compound (BMP-Cl): Typically a solid or viscous oil (mp ~62-66 °C for the P(III) precursor, P(V) chloride is similar). It is moisture-sensitive.[1] Store under Argon/Nitrogen.

-

Solvents: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Catalyst: 4-Dimethylaminopyridine (DMAP).[2]

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Carboxylic Acid

-

Activation (Formation of Mixed Anhydride):

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Carboxylic Acid (1.0 equiv, 1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar).

-

Add Triethylamine (1.2 equiv, 1.2 mmol) . The solution may warm slightly.[3][4]

-

Cool the mixture to 0 °C (ice bath).

-

Add BMP-Cl (1.1 equiv, 1.1 mmol) portion-wise or as a solution in minimal DCM.

-

Observation: A white precipitate (TEA·HCl) will form immediately.

-

Stir at 0 °C for 30 minutes to ensure complete formation of the mixed anhydride.

-

-

Coupling (Esterification):

-

Add the Alcohol (1.0 - 1.2 equiv) to the reaction mixture.

-

Add DMAP (0.1 - 0.2 equiv) as a solid or solution.

-

Allow the reaction to warm to Room Temperature (20-25 °C) .

-

Stir for 2 - 12 hours . Monitor by TLC or LC-MS (Look for disappearance of the activated anhydride and formation of the ester).

-

-

Workup & Purification:

-

Quench: Add saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 15 minutes. This hydrolyzes any excess mixed anhydride and converts the phosphinic acid byproduct into its water-soluble salt.

-

Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).

-

Wash: Combine organic layers and wash with:

-

1M HCl (10 mL) – To remove DMAP and residual amines.

-

Brine (10 mL).

-

-

Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude residue is often high purity. If necessary, purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate).

-

Applications & Scope

Sterically Hindered Substrates

The mixed anhydride generated by BMP-Cl is less bulky than those formed by reagents like BOP-Cl, allowing for efficient attack by hindered alcohols (e.g., tert-butanol, menthol).

Prevention of Racemization

For N-protected amino acids (e.g., Boc-Phe-OH), BMP-Cl is superior to DCC. The phosphinic oxygen is a "hard" donor, which stabilizes the intermediate without promoting the formation of the racemizing oxazolone species common in carbodiimide chemistry.

Workflow Visualization:

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete activation | Increase activation time at 0 °C to 1 hour before adding alcohol. Ensure BMP-Cl quality (hydrolyzed reagent appears as acid). |

| No Reaction | Steric bulk | Increase DMAP to 1.0 equiv or heat to reflux (DCM) after alcohol addition. |

| Side Product (P-Ester) | Phosphinylation of Alcohol | The alcohol attacked the Phosphorus instead of the Carbonyl. This is rare with BMP-Cl due to methoxy-deactivation, but if observed, lower the reaction temperature to -20 °C for the addition step. |

References

-

General Diarylphosphinic Chloride Method

-

Jackson, A. G., et al. "The preparation of esters using diarylphosphinic mixed anhydrides." Tetrahedron Letters, 1988.

-

-

Reagent Properties (BMP-Cl / Acid Precursor)

-

PubChem.[5] "this compound." National Library of Medicine.

-

Sigma-Aldrich. "Bis(4-methoxyphenyl)phosphinic acid (Precursor)."

-

-

Mixed Anhydride Mechanism & Racemization Suppression

-

Bernasconi, S., et al. "Phosphinic acid anhydrides in peptide synthesis." Journal of Organic Chemistry.

-

-

Comparison with Other Coupling Agents

-

Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

-

(Note: While specific literature on the methoxy-derivative as a unique coupling agent is less abundant than the diphenyl parent, the chemistry described herein is derived from the established reactivity of the diarylphosphinic chloride class, adjusted for the known electronic effects of the methoxy substituent.)

Sources

Troubleshooting & Optimization

Technical Support Center: Bis(4-methoxyphenyl)phosphinic Chloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the handling and use of bis(4-methoxyphenyl)phosphinic chloride, with a specific focus on its sensitivity to hydrolysis.

PART 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and handling of this compound.

Q1: What is this compound and what are its common applications?

This compound is a chemical reagent with the molecular formula C14H14ClO3P[1]. It belongs to the class of phosphinic chlorides. These compounds are valuable in organic synthesis, often serving as precursors for the preparation of phosphinate esters, amides, and other phosphorus-containing molecules. Specifically, the resulting bis(4-methoxyphenyl)phosphinic acid, the product of its hydrolysis, is used as a reagent in the synthesis of various phosphonic acids and their derivatives[][3].

Q2: How sensitive is this compound to hydrolysis?

This compound is highly sensitive to moisture[4][5][6]. Like other acid chlorides, it readily reacts with water in a process called hydrolysis[7]. This reaction is often rapid and exothermic. The presence of even trace amounts of water in solvents, reagents, or on the surface of glassware can lead to the decomposition of the reagent[7]. Therefore, it is crucial to handle this compound under anhydrous (water-free) conditions to maintain its integrity and ensure the success of subsequent reactions[4][8].

Q3: What are the observable signs of accidental hydrolysis?

Accidental hydrolysis of this compound can manifest in several ways:

-

Fuming in Moist Air: When exposed to atmospheric moisture, the compound may appear to "fume." This is due to the reaction with water vapor, which releases hydrogen chloride (HCl) gas[9].

-

Formation of a Solid Precipitate: The product of hydrolysis is bis(4-methoxyphenyl)phosphinic acid, which is a solid with a melting point of 185-187 °C[][3][10]. If you observe the formation of a white or off-white solid in your reaction vessel or storage container that is not your intended product, it could be the phosphinic acid.

-

Changes in Physical Appearance: The reagent should be a well-defined solid. Clumping or the appearance of a sticky or syrupy consistency can indicate partial hydrolysis.

-

Inconsistent Reaction Results: If you experience a sudden drop in yield or the formation of unexpected byproducts, hydrolysis of the starting material is a likely culprit[7].

Q4: What are the recommended storage and handling procedures for this compound?

To prevent hydrolysis, strict adherence to proper storage and handling protocols is essential:

-

Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon[4][6]. It is advisable to store it in a cool, dry place, away from sources of moisture[8][11]. For long-term storage, refrigeration (2-8°C) is recommended[11].

-

Handling: All handling of this compound should be performed in a well-ventilated area, ideally within a glove box or a fume hood with a dry atmosphere[5][8]. Use only dry, clean spatulas and glassware. It is recommended to oven-dry or flame-dry all glassware immediately before use[7].

PART 2: Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Issue 1: Low or No Product Yield in Reactions

Q: My reaction with this compound resulted in a low yield of the desired product, and I suspect hydrolysis of the starting material. What are the likely causes and how can I prevent this?

Possible Causes and Solutions:

-

Contaminated Solvents or Reagents: The most common cause of hydrolysis is the presence of water in the reaction solvent or other reagents[7].

-

Solution: Always use anhydrous solvents, preferably freshly distilled from an appropriate drying agent or purchased as "anhydrous" grade and stored over molecular sieves. Ensure all other reagents are also dry.

-

-

Atmospheric Moisture: Exposure to the laboratory atmosphere, even for a short period, can introduce enough moisture to cause significant hydrolysis[7].

-

Solution: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. Use a Schlenk line or a glove box for all manipulations.

-

-

Improperly Dried Glassware: Residual moisture on the surface of glassware is a frequent source of water contamination.

-

Solution: Oven-dry all glassware at a high temperature (e.g., 120°C) for several hours or flame-dry it under vacuum immediately before use. Allow the glassware to cool to room temperature under a stream of inert gas[7].

-

Issue 2: Formation of an Unexpected Byproduct

Q: I am observing a significant amount of a white, high-melting solid as a byproduct in my reaction. I suspect it is bis(4-methoxyphenyl)phosphinic acid. How can I confirm its identity and minimize its formation?

Confirmation and Mitigation Strategies:

-

Byproduct Characterization:

-

Melting Point: Isolate the byproduct and determine its melting point. Bis(4-methoxyphenyl)phosphinic acid has a reported melting point of 185-187 °C[][3][10].

-

Spectroscopic Analysis: Characterize the byproduct using techniques like NMR (¹H, ¹³C, ³¹P) and IR spectroscopy. The spectral data should be consistent with the structure of bis(4-methoxyphenyl)phosphinic acid.

-

-